3-fluoro-1-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide
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Overview
Description
3-fluoro-1-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with a fluoro group and a carboxamide group, along with a pyrimidine ring substituted with a pyrazolyl group. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and synthetic organic chemistry.
Mechanism of Action
Target of Action
The primary target of the compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation by its growth factor ligands, EGFR undergoes a transition from an inactive monomeric form to an active homodimer .
Mode of Action
The compound interacts with its target, EGFR, by binding to it irreversibly . This binding inhibits the enzymatic activity of the receptor, preventing the autophosphorylation process, which is a crucial step in the signal transduction cascade that leads to cell proliferation .
Biochemical Pathways
The compound affects the EGFR tyrosine kinase inhibitor-sensitive and inhibitor-resistant mutation-bearing non-small cell lung cancer (NSCLC) and thyroid cancer xenografts . By inhibiting EGFR, the compound disrupts several downstream pathways, including the PI3K/Akt pathway, which is involved in cell survival and proliferation, and the Ras/Raf/MEK/ERK pathway, which is involved in cell cycle progression .
Result of Action
The compound’s action results in the inhibition of EGFR, leading to the disruption of several downstream pathways involved in cell survival, proliferation, and cell cycle progression . This disruption can lead to the inhibition of cell growth and induction of apoptosis, thereby exerting an anti-cancer effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-1-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a nucleophilic substitution reaction using a pyrazole derivative.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Introduction of the Fluoro Group: The fluoro group can be introduced via a fluorination reaction using a fluorinating agent such as Selectfluor.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-1-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine and pyrazole rings.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Fluorinating Agents: Selectfluor
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may yield de-fluorinated or de-aminated products.
Scientific Research Applications
3-fluoro-1-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Pharmacology: Research is conducted to understand its pharmacokinetics, pharmacodynamics, and potential as a drug candidate.
Synthetic Organic Chemistry: The compound serves as a model for developing new synthetic methodologies and exploring reaction mechanisms.
Biological Studies: It is used in studies to investigate its interactions with biological targets and its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-1-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide
- N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]-9-(propan-2-yl)-9H-purin-2-yl)pyrrolidin-3-yl)propanamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups that contribute to its diverse reactivity and potential biological activity. Its structural features distinguish it from other similar compounds and make it a valuable subject for research in various scientific fields.
Properties
IUPAC Name |
3-fluoro-1-[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN6O/c1-9-5-18-20(6-9)11-4-10(16-8-17-11)19-3-2-13(14,7-19)12(15)21/h4-6,8H,2-3,7H2,1H3,(H2,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNETZLGZEFUTMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=NC=N2)N3CCC(C3)(C(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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